3-Fluorophthalic acid

Description

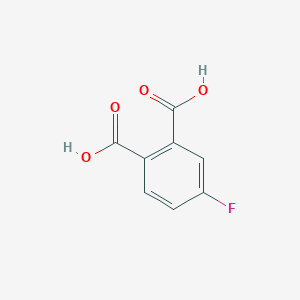

Structure

3D Structure

Properties

IUPAC Name |

3-fluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQSMSCEJBIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935884 | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-67-1 | |

| Record name | 3-Fluorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1583-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Aromatic Carboxylic Acids

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluorophthalic Acid

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound changes to a molecule's physicochemical and biological profile. This compound (CAS No. 1583-67-1) exemplifies this principle. It is not merely a substituted phthalic acid; it is a versatile building block whose strategic fluorine placement offers researchers a powerful tool for modulating acidity, lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for scientists engaged in advanced chemical research.

Physicochemical and Structural Characteristics

This compound is a white to light yellow crystalline powder.[1] The presence of the fluorine atom ortho to one carboxylic acid group and meta to the other, along with the two adjacent carboxylic acid groups, creates a unique electronic and steric environment that governs its physical properties and reactivity.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that reported melting points vary, which is common for dicarboxylic acids and can be attributed to different crystalline forms, purity levels, or measurement techniques.

| Property | Value | Source(s) |

| CAS Number | 1583-67-1 | [1][2][3] |

| Molecular Formula | C₈H₅FO₄ | [2][3][4] |

| Molecular Weight | 184.12 g/mol | [2][5] |

| Appearance | White to light yellow powder/crystal | [1][5] |

| Melting Point | 158-161 °C; 175-177 °C | [5] |

| Boiling Point | 367.9 ± 27.0 °C (Predicted) | [5] |

| Solubility | Soluble in water and methanol | [1][5] |

| pKa₁ (Predicted) | 2.32 ± 0.10 | [5] |

| pKa₂ | Not explicitly found, but expected to be higher than pKa₁ (cf. Phthalic acid pKa₂ = 5.51[6]) |

The predicted pKa₁ of 2.32 is significantly lower than that of the parent phthalic acid (pKa₁ = 2.89)[6]. This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the conjugate base formed upon deprotonation of the C1 carboxyl group.

Synthesis and Manufacturing

The accessibility of this compound is crucial for its use in research and development. A common and efficient synthesis route starts from the readily available and inexpensive 3-nitrophthalic acid.[7] This method avoids harsh conditions and controlled substances like acetic anhydride, making it suitable for larger-scale production.

Synthetic Workflow from 3-Nitrophthalic Acid

The process involves a sequence of dehydration, nucleophilic aromatic substitution (fluorination), and purification. The choice of acetyl chloride as a dehydrating agent is a key process improvement, as it is less controlled than acetic anhydride and simplifies post-reaction work-up.[7]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methods.[7]

Step 1: Dehydration of 3-Nitrophthalic Acid

-

Dissolve 3-nitrophthalic acid in a suitable solvent.

-

Add acetyl chloride as the dehydrating agent. The acetyl chloride reacts with the carboxylic acids to form the anhydride and volatile by-products.

-

Causality: This step is crucial because the subsequent fluorination reaction proceeds more efficiently on the anhydride intermediate. Using acetyl chloride avoids the formation of acetic acid as a by-product, which would occur with acetic anhydride and complicate purification.[7]

-

-

Heat the mixture under reflux until the reaction is complete, monitoring by a suitable method (e.g., TLC or IR spectroscopy to observe the disappearance of O-H bands).

-

Remove the solvent and excess acetyl chloride under reduced pressure to yield crude 3-nitrophthalic anhydride.

Step 2: Fluorination

-

To the crude anhydride, add potassium fluoride (KF) and a high-boiling point polar aprotic solvent like sulfolane.

-

Heat the mixture to induce the nucleophilic aromatic substitution, where the fluoride ion displaces the nitro group. The nitro group is an excellent leaving group, activated by the electron-withdrawing anhydride functionality.

-

Monitor the reaction for the consumption of the starting material.

Step 3: Work-up and Purification

-

After cooling, add thionyl chloride to the reaction mixture.

-

Causality: This step is designed to react with and remove certain by-products generated during the fluorination process, simplifying the final purification.[7]

-

-

Hydrolyze the resulting 3-fluorophthalic anhydride back to the diacid by carefully adding water.

-

Adjust the pH of the solution. This allows for the effective separation of the product from the high-boiling sulfolane solvent.[7]

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the organic extracts, filter, and evaporate the solvent to yield the target compound, this compound. Further purification can be achieved by recrystallization.

Reactivity and Applications

The reactivity of this compound is dictated by the interplay between its two carboxylic acid groups and the aromatic fluorine substituent.

Core Reactivity

Caption: Reactivity profile of this compound.

-

Anhydride Formation: Like phthalic acid, this compound readily undergoes intramolecular dehydration upon heating or treatment with reagents like acetic anhydride to form 3-fluorophthalic anhydride.[8] This anhydride is a key intermediate for further functionalization.

-

Esterification: Both carboxylic acid groups can be esterified under standard Fischer esterification conditions (alcohol, acid catalyst).

-

Amide Formation: The highly reactive 3-fluorophthalic anhydride serves as a precursor for synthesizing substituted benzamides, which have shown potential as neuroleptic agents.[8] This pathway is of significant interest to drug development professionals.

-

Electrophilic Aromatic Substitution: The fluorine atom and the two carboxyl groups are deactivating and direct incoming electrophiles. The overall electron-poor nature of the ring makes electrophilic substitution challenging.

Applications in Drug Development and Materials Science

-

Pharmaceutical Scaffolding: The this compound motif is a valuable building block in medicinal chemistry. Its anhydride can be used to synthesize complex molecules, including potential neuroleptics.[8] The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or dipole interactions and can block sites of metabolism, improving a drug's pharmacokinetic profile.

-

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it serves as an organic linker molecule for the construction of MOFs. The fluorine atom can tune the pore size and electronic properties of the resulting framework, making it useful for applications in gas storage, separation, and catalysis.

-

Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting materials.

Spectral Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. The following data provides a reference for standard analytical techniques.

| Technique | Data and Interpretation | Source(s) |

| ¹³C NMR | (DMSO-d₆) Expected signals for 8 distinct carbons. The carbons directly bonded to fluorine and the carboxylic acid groups will show characteristic shifts and C-F coupling. | [2][9] |

| ¹H NMR | The aromatic region will show a complex multiplet pattern for the 3 aromatic protons, with coupling to each other and to the fluorine atom. The two acidic protons will appear as a broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. | [10][11] |

| Mass Spec. | (EI) Molecular Ion (M⁺) at m/z = 184. Other significant fragments arise from the loss of H₂O, CO, and COOH. | [2][4] |

| Infrared (IR) | Strong, broad O-H stretch from the carboxylic acid dimers (~3300-2500 cm⁻¹). Sharp, very strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1250-1000 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). | [3][12][13] |

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[1]

Conclusion

This compound is a strategically important chemical entity whose value extends far beyond its basic structure. For the medicinal chemist, it offers a fluorinated scaffold to enhance drug properties. For the materials scientist, it provides a functionalized linker for creating advanced polymers and MOFs. Understanding its core chemical properties, reactivity, and synthetic pathways—as detailed in this guide—is essential for leveraging its full potential in research and development. The interplay of its dicarboxylic acid functionality and the unique electronic influence of the fluorine atom ensures that this compound will remain a relevant and powerful tool for scientific innovation.

References

- Yan Z. (2018). Method for synthesizing this compound. SciSpace.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- SpectraBase. (n.d.). This compound [13C NMR]. Wiley.

- Wikipedia. (n.d.). Phthalic acid. Wikipedia.

- Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers.

- LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.). Table of IR Absorptions. Organic Chemistry at CU Boulder.

- Unknown. (n.d.). Supporting Information. Angewandte Chemie.

Sources

- 1. This compound | 1583-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 1583-67-1 [amp.chemicalbook.com]

- 6. Phthalic acid - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. 3-氟邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

Introduction: A Versatile Fluorinated Building Block

An In-Depth Technical Guide to 3-Fluorophthalic Acid (CAS No. 1583-67-1)

This compound, identified by the CAS number 1583-67-1, is an aromatic dicarboxylic acid that has emerged as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Its structure, featuring a benzene ring substituted with two adjacent carboxylic acid groups and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing fluorine atom significantly influences the electronic density of the aromatic ring, affecting the acidity of the carboxyl moieties and the molecule's overall reactivity profile.[2] This makes it a highly valuable and tunable component for creating complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering the core properties, synthesis, reactivity, applications, and safety protocols associated with this compound.

Core Physicochemical and Spectroscopic Properties

The distinct properties of this compound are fundamental to its application in targeted synthesis. It typically presents as a white to light yellow crystalline solid and is soluble in polar organic solvents like methanol.[1][3]

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1583-67-1 | [4] |

| Molecular Formula | C₈H₅FO₄ | [4][5] |

| Molecular Weight | 184.12 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [1][2][3] |

| Melting Point | 158-161 °C[6]; 175-177 °C[7][8] | [6][7][8] |

| Boiling Point (Predicted) | 367.9 ± 27.0 °C | [7][8] |

| pKa (Predicted) | 2.32 ± 0.10 | [8] |

| Solubility | Soluble in water and methanol.[3][8] | [3][8] |

Note: Variations in melting point can occur due to purity and measurement conditions.

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and quality assessment of this compound.

| Spectroscopy Type | Key Features / Data Source |

| ¹H NMR | Data available from sources such as SpectraBase.[4] |

| ¹³C NMR | Data available from sources such as SpectraBase, typically run in DMSO-D₆.[9] |

| IR Spectroscopy | Data available from the NIST WebBook and other spectral databases.[4][10] |

| Mass Spectrometry | GC-MS data available from PubChem and the NIST WebBook.[4][10] |

Synthesis and Key Reactions

Understanding the synthesis and subsequent reactivity of this compound is essential for its effective use in research and development.

Synthesis Methodology: From 3-Nitrophthalic Acid

A common and efficient method for synthesizing this compound utilizes the readily available and inexpensive 3-nitrophthalic acid as a starting material.[11] This process involves a multi-step sequence that leverages a denitration-fluorination reaction. The causality behind the chosen reagents is key to the success of the synthesis.

Experimental Protocol: Synthesis of this compound [11]

-

Dehydration: The starting material, 3-nitrophthalic acid, is first dissolved and dehydrated. Acetyl chloride is employed as an effective dehydrating solvent.

-

Rationale: This step forms the cyclic anhydride. Using acetyl chloride avoids the use of the more controlled substance, acetic anhydride, and simplifies post-reaction workup by reducing byproducts like acetic acid.[11]

-

-

Fluorination: The dehydrated intermediate undergoes a denitration and fluorination reaction using potassium fluoride (KF).

-

Rationale: KF serves as the fluorine source in a nucleophilic aromatic substitution reaction, displacing the nitro group. This is a standard method for introducing fluorine into aromatic systems.

-

-

Purification: Following fluorination, thionyl chloride is added to the mixture.

-

Rationale: This step is crucial for removing byproducts generated during the fluorination process, thereby improving the purity of the final product.[11]

-

-

Isolation: The target compound, this compound, is isolated and purified. Adjusting the pH is a critical step to facilitate the separation of the product from high-boiling point solvents like sulfolane that may be used in the reaction.[11]

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Transformations

The two carboxylic acid groups are the primary sites of reactivity, allowing for a range of useful chemical transformations.

2.2.1. Formation of 3-Fluorophthalic Anhydride

Like other phthalic acids, this compound can be readily converted to its corresponding anhydride, 3-Fluorophthalic anhydride (CAS No. 652-39-1). This is a pivotal transformation as the anhydride is often a more reactive and versatile intermediate for further synthesis.

Protocol: Preparation of Anhydride

This protocol is adapted from general procedures for phthalic anhydride synthesis, such as the dehydration of homophthalic acid using acetic anhydride.[12]

-

Mixing: Combine dry this compound with an excess of a dehydrating agent, such as acetic anhydride, in a round-bottomed flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Isolation: Cool the reaction mixture to induce crystallization of the anhydride.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., glacial acetic acid or a non-polar solvent like hexane) to remove residual reagents, and dry thoroughly.

Caption: Conversion of this compound to its anhydride.

2.2.2. Esterification and Amidation

The carboxylic acid functional groups readily undergo esterification with alcohols or amidation with amines, typically under acidic conditions or after conversion to a more reactive acyl chloride. This reactivity is fundamental to its use as a monomer in polymer synthesis and as a scaffold in drug discovery.[2]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

Pharmaceutical and Agrochemical Synthesis

This compound and its anhydride are key intermediates in the synthesis of complex, biologically active molecules.[1][2]

-

Antipsychotic Medications: It serves as a pivotal reagent in the synthesis of drugs used to treat conditions like schizophrenia and bipolar disorder.[]

-

Antibacterial Agents: The compound is used in the preparation of third-generation quinolone antibacterial drugs.[7]

-

Neuroleptics: The derivative, 3-Fluorophthalic anhydride, is used to prepare substituted benzamides that have potential neuroleptic activity.

Materials Science and Polymer Chemistry

The introduction of fluorine into polymer backbones can enhance thermal stability, chemical resistance, and other material properties.

-

Specialty Polymers: As a dicarboxylic acid monomer, this compound can be used in the production of specialty polyesters and polyimides.[2]

-

Metal-Organic Frameworks (MOFs): It serves as an organic linker molecule for the synthesis of MOFs, which are materials with applications in gas storage, separation, and catalysis.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature.

Hazard Identification and GHS Classification

The compound is classified as an irritant. The globally harmonized system (GHS) classifications are summarized below.

| Hazard Class | GHS Code | Signal Word | Description | Source(s) |

| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation (Category 2) | H319 | Warning | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation | [4] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[14][15]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[14][15]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[14][15]

-

Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations (29 CFR 1910.134) and use an appropriate dust mask or respirator.[14]

-

Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[14][15]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[14][15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14] Recommended storage temperature is between 2-30°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- Yan Z. (2018). Method for synthesizing this compound. CN108947690A. [Link]

- Cole-Parmer. Material Safety Data Sheet - 3-Fluorophthalic anhydride. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 345381, this compound. [Link]

- Alachem Co., Ltd. 1583-67-1 | this compound. [Link]

- ChemBK.

- NIST. This compound - NIST WebBook. [Link]

- Wiley-VCH GmbH. This compound - SpectraBase. [Link]

- CAS. 3-Fluorophthalic anhydride - CAS Common Chemistry. [Link]

- Organic Syntheses. Homophthalic acid and anhydride. [Link]

Sources

- 1. CAS 1583-67-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1583-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1583-67-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound for synthesis 1583-67-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1583-67-1 [amp.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. scispace.com [scispace.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Fluorophthalic Acid: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Moiety

3-Fluorophthalic acid, with the IUPAC name 3-Fluoro-1,2-benzenedicarboxylic acid , is an aromatic dicarboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1][2] Its strategic incorporation of a fluorine atom onto the phthalic acid scaffold imparts unique physicochemical properties, making it a valuable building block in the synthesis of complex molecules with tailored functionalities.[3] This guide provides a comprehensive overview of this compound, encompassing its nomenclature, synthesis, chemical properties, and applications, with a special focus on its role in drug discovery and development.

Nomenclature and Identification

A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for this compound is 3-Fluoro-1,2-benzenedicarboxylic acid .[1][2] However, it is commonly referred to by its trivial name, This compound .[1] Researchers may also encounter a variety of other synonyms in literature and chemical databases.

Table 1: IUPAC Name and Common Synonyms

| Type | Name |

| Preferred IUPAC Name | 3-Fluoro-1,2-benzenedicarboxylic acid[1][2] |

| Common Name | This compound[1] |

| Other Synonyms | 3-fluorobenzene-1,2-dicarboxylic acid, Phthalic acid, 3-fluoro-[1] |

Chemical Identifiers

For unambiguous identification, a set of unique identifiers is assigned to each chemical substance.

Table 2: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 1583-67-1[1][2] |

| EC Number | 216-433-5[1] |

| PubChem CID | 345381[1] |

| MDL Number | MFCD00039524 |

| InChIKey | BBCQSMSCEJBIRD-UHFFFAOYSA-N[2] |

Synthesis of this compound: A Look into Methodologies

The synthesis of this compound is a critical aspect for its application in research and development. The most prominently documented method involves the fluorodenitration of 3-nitrophthalic acid.

Primary Synthetic Route: Fluorodenitration of 3-Nitrophthalic Acid

A common and practical approach for the synthesis of this compound is through the displacement of a nitro group from 3-nitrophthalic acid with a fluoride ion.[4] This method is advantageous due to the availability and relative low cost of the starting material, 3-nitrophthalic acid.[4]

The process generally involves the following key steps:

-

Dehydration of 3-Nitrophthalic Acid: The starting material, 3-nitrophthalic acid, is first dehydrated. A patent describes the use of acetyl chloride as a dehydrating agent, which offers a milder alternative to acetic anhydride.[4]

-

Fluorodenitration: Following dehydration, the intermediate is subjected to a fluorination reaction using a fluoride source, such as potassium fluoride. This step displaces the nitro group with a fluorine atom.[4]

-

Work-up and Purification: The reaction mixture is then treated to remove by-products. Thionyl chloride may be added to eliminate by-products from the fluorination step. The pH of the solution is adjusted to facilitate the separation of the product from the solvent. The final product, this compound, is then obtained after purification.[4]

Caption: Synthetic pathway from 3-nitrophthalic acid to this compound.

Physicochemical and Spectroscopic Properties

Understanding the intrinsic properties of this compound is crucial for its handling, characterization, and application in synthetic chemistry.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₄ | [2] |

| Molecular Weight | 184.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 158-161 °C | |

| Assay | ≥99.0% (acidimetric) |

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectroscopic information is available from various databases.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST WebBook.[2]

-

Mass Spectrum: The electron ionization mass spectrum can also be found in the NIST WebBook.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts from the ¹³C NMR spectrum are accessible through PubChem.[1]

The Role of this compound in Drug Discovery and Development

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.

While direct applications of this compound as a drug are not documented, its derivatives and the closely related 3-fluorophthalic anhydride are valuable intermediates in the synthesis of biologically active compounds. For instance, 3-fluorophthalic anhydride is used in the preparation of substituted benzamides with potential neuroleptic activity.

The dicarboxylic acid functionality of this compound allows for its conversion into a variety of derivatives, such as esters, amides, and anhydrides. These derivatives can then be further elaborated to construct more complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and biological activity of the resulting molecules.[3]

Caption: Role of this compound in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The signal word is "Warning".

Recommended Precautionary Measures

When working with this compound, the following personal protective equipment (PPE) and handling procedures are recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and materials science. Its unique combination of a dicarboxylic acid functionality and a fluorine substituent provides a platform for the creation of novel molecules with enhanced properties. A thorough understanding of its nomenclature, synthesis, properties, and safe handling is essential for researchers and scientists seeking to harness its potential in their innovative endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorophthalic anhydride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345381, this compound.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Yan, Z. (2018). Method for synthesizing this compound. SciSpace.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing for R&D.

Sources

A Comprehensive Technical Guide to the Characterization of 3-Fluoro-1,2-benzenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity—offer a powerful tool for fine-tuning the performance of bioactive compounds and advanced materials.[1][2][3][4] 3-Fluoro-1,2-benzenedicarboxylic acid, a fluorinated derivative of phthalic acid, represents a key building block in this domain. Its utility as a synthon is predicated on the precise arrangement of its functional groups, which allows for the construction of complex molecular architectures with tailored properties. This guide provides an in-depth technical overview of the synthesis, characterization, and analytical control of 3-fluoro-1,2-benzenedicarboxylic acid, offering a foundational resource for researchers leveraging this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 3-fluoro-1,2-benzenedicarboxylic acid is paramount for its effective application.

Core Properties

| Property | Value | Source |

| Chemical Formula | C₈H₅FO₄ | [5] |

| Molecular Weight | 184.12 g/mol | [5] |

| CAS Number | 1583-67-1 | [5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 158-161 °C | [6] |

| Solubility | Soluble in hot water and polar organic solvents | [7] |

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous identification of 3-fluoro-1,2-benzenedicarboxylic acid and is crucial for confirming its purity.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-fluoro-1,2-benzenedicarboxylic acid. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The fluorine atom and the adjacent carboxylic acid groups will influence their chemical shifts and coupling patterns. The protons on the aromatic ring will appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller, multi-bond couplings (ⁿJCF).[8]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for detecting the presence of the fluorine atom. It will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This resonance will be split into a multiplet due to coupling with the neighboring aromatic protons.[8][9]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-fluoro-1,2-benzenedicarboxylic acid is characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl groups of the carboxylic acids.

-

C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹, indicative of the carbon-fluorine bond.

-

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 184. Subsequent fragmentation may involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Synthesis of 3-Fluoro-1,2-benzenedicarboxylic Acid: Pathways and Rationale

There are two primary synthetic routes to 3-fluoro-1,2-benzenedicarboxylic acid, each with its own set of advantages and mechanistic considerations.

Route 1: Nucleophilic Aromatic Substitution of 3-Nitrophthalic Acid

This is a robust and scalable method that proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1]

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for 3-Fluoro-1,2-benzenedicarboxylic acid via SNAr.

Experimental Protocol:

-

Anhydride Formation: 3-Nitrophthalic acid is first converted to 3-nitrophthalic anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.[10] The purpose of this step is to activate the molecule for the subsequent nucleophilic attack.

-

Fluorination: The 3-nitrophthalic anhydride is then subjected to a nucleophilic aromatic substitution reaction with a fluoride source, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[1][11] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[12][13][14][15][16] The high temperature is necessary to overcome the activation energy of this substitution.

-

Hydrolysis: The resulting 3-fluorophthalic anhydride is then hydrolyzed to the desired 3-fluoro-1,2-benzenedicarboxylic acid. This is typically achieved by heating with water or a dilute acid solution.[6]

-

Purification: The crude product is purified by recrystallization, usually from hot water.[7][17][18][19]

Causality Behind Experimental Choices:

-

Choice of Starting Material: 3-Nitrophthalic acid is a readily available and relatively inexpensive starting material. The nitro group is an excellent activating group for SNAr.

-

Anhydride Formation: The cyclic anhydride is more reactive towards nucleophiles than the corresponding diacid.

-

Fluoride Source and Solvent: Anhydrous potassium fluoride is a common and effective source of fluoride ions. A high-boiling polar aprotic solvent is required to dissolve the reactants and facilitate the SNAr reaction at elevated temperatures.

-

Hydrolysis: This is a straightforward and high-yielding step to convert the anhydride back to the diacid.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds.[7][17][18][19]

Route 2: Direct Hydrolysis of 3-Fluorophthalic Anhydride

If 3-fluorophthalic anhydride is commercially available or synthesized via an alternative route (e.g., from 3-chlorophthalic anhydride), it can be directly converted to the diacid.[11][20]

Experimental Protocol:

-

Hydrolysis: 3-Fluorophthalic anhydride is suspended in water and heated to reflux. The anhydride ring opens to form the dicarboxylic acid. The reaction is typically complete within a few hours.[6]

-

Purification: The resulting solution is cooled to induce crystallization of the 3-fluoro-1,2-benzenedicarboxylic acid. The crystals are then collected by filtration and dried.

Causality Behind Experimental Choices:

-

Simplicity: This is a one-step reaction that is easy to perform and generally gives a high yield of the pure product.

-

Solvent: Water is an inexpensive, non-toxic, and environmentally friendly solvent for this reaction.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-fluoro-1,2-benzenedicarboxylic acid is critical for its use in research and development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of organic compounds. A reverse-phase HPLC method is suitable for the analysis of 3-fluoro-1,2-benzenedicarboxylic acid.[5][21][22]

Diagram of the Analytical Workflow:

Caption: Workflow for the HPLC analysis of 3-Fluoro-1,2-benzenedicarboxylic acid.

Typical HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic acids. |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) | The organic solvent elutes the compound, and the acid suppresses the ionization of the carboxylic acid groups, leading to sharper peaks.[21][22] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic ring of the compound absorbs strongly in the UV region. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Self-Validating System:

The HPLC method should be validated to ensure its accuracy, precision, and linearity. This involves analyzing a reference standard of 3-fluoro-1,2-benzenedicarboxylic acid at different concentrations to establish a calibration curve. The purity of a sample is then determined by comparing its peak area to the calibration curve. The presence of any impurities will be evident as additional peaks in the chromatogram.

Other Analytical Techniques

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[6]

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the compound and to monitor the progress of a reaction.

Applications in Drug Development and Materials Science

The unique structural features of 3-fluoro-1,2-benzenedicarboxylic acid make it a valuable building block in several areas of chemical synthesis.

Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][2][3][4][23][24][25] 3-Fluoro-1,2-benzenedicarboxylic acid can serve as a scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activity. For example, it can be used to prepare fluorinated analogues of phthalimides, which are known to exhibit a wide range of biological activities. The fluorine atom can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.[3]

Materials Science

The dicarboxylic acid functionality allows for the use of 3-fluoro-1,2-benzenedicarboxylic acid as a monomer in the synthesis of polyesters and polyamides. The presence of the fluorine atom can impart desirable properties to these polymers, such as increased thermal stability, chemical resistance, and altered optical properties.

Conclusion

3-Fluoro-1,2-benzenedicarboxylic acid is a versatile and valuable building block for the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its synthesis, characterization, and analytical control is essential for its effective utilization. This guide has provided a comprehensive overview of these key aspects, drawing on established scientific principles and methodologies. By following the protocols and understanding the rationale behind the experimental choices outlined herein, researchers can confidently employ this important fluorinated synthon in their own research and development endeavors.

References

- Yan, Z. (2018). Method for synthesizing 3-fluorophthalic acid. CN108328994A.

- Jesús, A., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 5092-5120.

- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- Taylor, R. D., et al. (2022).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4277-4286.

- Chem 267. Recrystallization. (n.d.).

- University of Edinburgh. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Wang, Y., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

- Everett, P. E., & G. A. Morris. (1994). 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Magnetic Resonance in Chemistry, 32(4), 221-226.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Drug Discovery Today.

- Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Florida A&M University. (2016).

- Organic Chemistry Lab: Recrystallization. (2007, November 28). [Video]. YouTube. [Link]

- Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). [Video]. YouTube. [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Sigma-Aldrich. (n.d.). 3-Fluorophthalic anhydride.

- NMR Facility, UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Watson International Limited. (n.d.). 3-Fluorophthalic anhydride CAS 652-39-1 HPLC.

- CN103159719A - Preparation method of 3-fluorophthalic anhydride. (2013).

- Grummitt, O., Egan, R., & Buck, A. (1946). Homophthalic acid and anhydride. Organic Syntheses, 26, 41.

- Sigma-Aldrich. (n.d.). This compound for synthesis.

- Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests.

- Sharma, B., et al. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Critical Reviews in Analytical Chemistry, 51(5), 442-466.

- Nicolet, B. H., & Bender, J. A. (1927). 3-Nitrophthalic anhydride. Organic Syntheses, 7, 76.

- Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1334-1343.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.

- Zhou, G., et al. (2020). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 85(5), 3647-3657.

- Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.

- Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469-6475.

- Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry-A European Journal, 24(47), 12291-12297.

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.

- Musso, N., et al. (2021). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 26(16), 4945.

- Kumar, G. S., et al. (2020). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. helixchrom.com [helixchrom.com]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. rsc.org [rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103159719A - Preparation method of 3-fluorophthalic anhydride - Google Patents [patents.google.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. famu.edu [famu.edu]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. 3-Fluorophthalic anhydride 95 652-39-1 [sigmaaldrich.com]

- 21. americanlaboratory.com [americanlaboratory.com]

- 22. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 23. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 3-Fluorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophthalic acid (C₈H₅FO₄), a halogenated derivative of phthalic acid, serves as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic placement of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Detailed experimental protocols, data interpretation, and the underlying scientific principles are presented to empower researchers in their analytical endeavors.

Introduction: The Significance of this compound

This compound is an aromatic dicarboxylic acid with the chemical formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol [1]. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a fluorine atom. The presence of the highly electronegative fluorine atom imparts unique properties to the molecule, including altered acidity of the carboxylic groups and modified reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis[2].

The precise characterization of this compound is essential for quality control, reaction monitoring, and the elucidation of reaction mechanisms. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and purity of this compound. This guide delves into the core spectroscopic methods used to characterize this compound, providing both the theoretical foundation and practical guidance for data acquisition and interpretation.

Molecular Structure of this compound

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Interpretation: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aromatic functional groups.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1200 | C-F stretch | Aryl Fluoride |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch will be a strong, sharp peak.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range.

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.

Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[7] The fragmentation pattern will provide further structural information.

Expected Fragmentation Pattern:

-

m/z 184 (M⁺): Molecular ion.

-

m/z 167 (M-OH): Loss of a hydroxyl radical.

-

m/z 139 (M-COOH): Loss of a carboxyl group.

-

m/z 121: A fragment resulting from further losses.

-

m/z 93: A fragment corresponding to a fluorinated benzene ring.

The fragmentation pattern is a unique fingerprint of the molecule and can be used for identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[7]

Experimental Protocol: GC-MS with Electron Ionization

Rationale: Gas chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization to form a more volatile ester may be necessary for optimal chromatographic performance.

-

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Caption: A simplified fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Interpretation: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of an aromatic system. The presence of the carboxylic acid and fluorine substituents will influence the position and intensity of the absorption bands. For phthalic acid, absorption maxima are observed around 200 nm, 226 nm, and 276 nm.[8] The fluorine substituent may cause a slight shift in these maxima.

Predicted UV-Vis Absorption Maxima (in an acidic mobile phase):

-

λ_max 1: ~200-210 nm

-

λ_max 2: ~225-235 nm

-

λ_max 3: ~275-285 nm

Experimental Protocol: UV-Vis Spectroscopy

Rationale: A suitable solvent must be chosen that does not absorb in the same region as the analyte. For aromatic compounds, solvents like methanol, ethanol, or acetonitrile are commonly used.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol).

-

Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Each method offers unique structural insights, and when used in combination, they allow for unambiguous identification and purity assessment. The provided protocols and interpretations are intended to serve as a valuable resource for researchers, enabling them to confidently apply these analytical techniques in their work with this important fluorinated building block. Adherence to proper experimental procedures and a thorough understanding of the underlying principles are key to obtaining high-quality, reliable spectroscopic data.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ResearchGate. (n.d.). Optimized GC-MS parameters for targeted organic acids.

- Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.

- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.

- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Spring 2011. Chem 117 Reference Spectra. Retrieved from a generic document with reference spectra.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Fluorophenylacetic acid.

- University of Delaware. (n.d.). 19Flourine NMR.

- ResearchGate. (n.d.). UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and.... Retrieved from a research paper showing UV-Vis spectra of various compounds.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. Retrieved from a research paper showing UV-Vis and FTIR spectra.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

Sources

- 1. rsc.org [rsc.org]

- 2. colorado.edu [colorado.edu]

- 3. 3-Fluorophthalic anhydride(652-39-1) 1H NMR [m.chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluorophthalic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-fluorophthalic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations for sample preparation, and a detailed interpretation of the spectral data. By elucidating the influence of the fluorine and carboxylic acid substituents on the aromatic proton environment, this guide serves as an expert resource for the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a fluorine atom and two adjacent carboxylic acid groups on a benzene ring, presents a unique electronic environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its molecular structure and electronic properties. The interplay between the electron-withdrawing nature of both the fluorine and carboxylic acid moieties, combined with steric and anisotropic effects, results in a complex and informative proton NMR spectrum.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the chemical shifts of its three aromatic protons and two carboxylic acid protons, as well as the spin-spin coupling interactions between them.

Chemical Shift Considerations

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. Both the fluorine atom and the two carboxylic acid groups are electron-withdrawing, which generally leads to a deshielding of the aromatic protons and a downfield shift in their resonance frequencies.[1] Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[2]

-

Fluorine Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding nearby protons.[1] However, it can also exhibit a π-donating effect through resonance, which can partially counteract the deshielding.[3]

-

Carboxylic Acid Groups: The carbonyl group within the carboxylic acid functions is strongly electron-withdrawing and anisotropic. This leads to significant deshielding of the ortho protons. The acidic protons of the carboxylic acids themselves are highly deshielded and typically appear as broad singlets at a very downfield chemical shift, often in the 10-13 ppm region, and their exact position can be concentration and solvent dependent.[4]

Spin-Spin Coupling (J-Coupling)

The splitting patterns of the aromatic proton signals are determined by their coupling to neighboring protons and the fluorine atom.

-

Proton-Proton (H-H) Coupling:

-

Proton-Fluorine (H-F) Coupling: The fluorine atom (¹⁹F, spin I = ½) couples with the protons on the aromatic ring.

-

Ortho coupling (³JHF) is typically in the range of 6-10 Hz.

-

Meta coupling (⁴JHF) is generally smaller, around 4-8 Hz.

-

Para coupling (⁵JHF) is the smallest, usually 0-2 Hz.

-

Based on these principles, we can predict the appearance of the aromatic region of the ¹H NMR spectrum of this compound. We anticipate three distinct multiplets, each integrating to one proton. The proton ortho to the fluorine will be split by the adjacent proton (ortho H-H coupling) and the fluorine (ortho H-F coupling). The other two protons will also exhibit complex splitting patterns due to their respective ortho and meta couplings to other protons and the fluorine atom.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a well-resolved ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup.

Materials and Equipment

-

This compound (≥99.0% purity)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. For carboxylic acids, using a slightly higher concentration can be beneficial for observing the broad carboxylic acid proton signals.[6]

-

Solvent Selection: DMSO-d₆ is an excellent solvent for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which helps in solubilizing the sample and often results in sharper signals for the acidic protons compared to less polar solvents like chloroform-d.[7]

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8]

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to avoid compromising the spectral quality.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Instrument Parameters

A standard set of parameters for a 400 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the aromatic and carboxylic acid proton regions.

-

Temperature: Room temperature (e.g., 298 K).

Spectral Analysis and Interpretation

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~8.1-8.2 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0 |

| H-5 | ~7.9-8.0 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-6 | ~7.8-7.9 | dd | ³J(H6-H5) ≈ 8.0, ³J(H6-F) ≈ 9.0 |

| -COOH | ~13.0 | br s | - |

Note: These are predicted values and may vary slightly in an experimental spectrum.

The chemical shifts for the aromatic protons of 3-fluorophthalic anhydride in DMSO-d₆ are reported to be approximately 8.06, 7.94, and 7.85 ppm.[10] The conversion of the anhydride to the dicarboxylic acid is expected to cause a slight downfield shift of the aromatic protons due to changes in the electronic and conformational environment.

Visualization of Key Interactions

The following diagram illustrates the through-bond coupling interactions that determine the splitting patterns in the ¹H NMR spectrum of this compound.

Caption: Key H-H and H-F coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. A thorough understanding of the influence of the fluorine and carboxylic acid substituents on chemical shifts and coupling constants allows for a confident assignment of the aromatic proton signals. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively utilize ¹H NMR in the analysis of this compound and related fluorinated aromatic compounds. The principles outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules in academic and industrial research settings.

References

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). NMR Sample Preparation.

- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- University of Ottawa. (n.d.). Sample Preparation.

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000156).

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).

- ResearchGate. (2025). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).

- Reddit. (2024). The Effect of Fluorine in 1H NMR : r/Chempros.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Chemical Papers. (n.d.). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- YouTube. (2020). Drawing the Expected H-NMR Spectrum of a Compound.

- Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.

- Supporting Information. (n.d.). 4 - Supporting Information.

- ResearchGate. (n.d.). a The detail of ¹H-NMR spectrum of the compound (3) in the DMSO-d6....

- Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift.

- Gas Isotopes. (n.d.). NMR Solvent Data Chart.

- ResearchGate. (2007). Coupling of Protons with Fluorine Page.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107).

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Chemistry Connected. (n.d.). Table of Characteristic Proton NMR Shifts.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids.

- Eugene E. Kwan. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ckgas.com [ckgas.com]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation [nmr.chem.ualberta.ca]

- 10. 3-Fluorophthalic anhydride(652-39-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Fluorophthalic Acid

Abstract